Repinotan hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S.ClH/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17;/h1-4,7-10,17,22H,5-6,11-15H2;1H/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKYREHZJIHPML-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932465 | |
| Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144980-77-8 | |
| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-[4-[[[(2R)-3,4-dihydro-2H-1-benzopyran-2-yl]methyl]amino]butyl]-, 1,1-dioxide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144980-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bay x 3702 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REPINOTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBQ63168A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Receptor Level Mechanisms of Action of Repinotan Hydrochloride
Target Receptor Characterization and Affinity
The pharmacological profile of Repinotan (B170810) hydrochloride is defined by its potent and selective binding to the 5-HT1A receptor subtype.
Repinotan hydrochloride demonstrates a very high affinity for the 5-HT1A receptor. rug.nl Its binding affinity, quantified by the inhibition constant (Ki), is in the nanomolar range, indicating a strong interaction with the receptor. Studies have reported Ki values of 0.19 nM in calf hippocampus and 0.25 nM in both rat and human cortex. rug.nlmolnova.com
While it primarily targets the 5-HT1A receptor, this compound exhibits significantly lower affinity for other receptor types. The separation in binding affinity is at least one order of magnitude, underscoring its selectivity. rug.nl For instance, its affinity for the 5-HT7 receptor is substantially lower, with a Ki of 6 nM. rug.nlmolnova.com It also interacts with adrenergic receptors (α1 and α2 with Ki values of 6 nM and 7 nM, respectively) and, to a lesser extent, with other serotonin (B10506) and dopamine (B1211576) receptor subtypes. rug.nlmolnova.com The neuroprotective properties of Repinotan are specifically mediated through the 5-HT1A receptor, as its effects can be blocked by the specific 5-HT1A receptor antagonist WAY 100635. nih.govnih.gov
| Receptor | Ki (nM) | Tissue Source |
|---|---|---|
| 5-HT1A | 0.19 | Calf Hippocampus |
| 5-HT1A | 0.25 | Rat and Human Cortex |
| 5-HT1A | 0.59 | Rat Hippocampus |
| 5-HT7 | 6 | Not Specified |
| α1-adrenergic | 6 | Not Specified |
| α2-adrenergic | 7 | Not Specified |
| 5-HT1D | 36 | Not Specified |
| Dopamine D2 | 48 | Not Specified |
| Dopamine D4 | 91 | Not Specified |
| Sigma (σ) sites | 176 | Not Specified |
| 5-HT2C | 310 | Not Specified |
This compound is characterized as a potent and highly selective full 5-HT1A receptor agonist. nih.govnih.gov As a full agonist, it binds to and activates the 5-HT1A receptor to elicit a maximal physiological response, similar to the endogenous ligand, serotonin. Its functional efficacy is demonstrated by its ability to produce significant neuroprotective effects in various preclinical models of brain injury, such as middle cerebral artery occlusion. nih.gov These neuroprotective effects are dose-dependent and directly linked to its agonistic activity at the 5-HT1A receptor. nih.gov
Intracellular Signaling Pathways Modulated by this compound-Mediated 5-HT1A Receptor Activation
Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular events that underpin its neuroprotective mechanisms.
The 5-HT1A receptor is a G protein-coupled receptor (GPCR). Upon activation by this compound, it stimulates G protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govnih.govrug.nl This activation leads to an efflux of potassium ions (K+) from the neuron, which is a key step in its mechanism of action. researchgate.net
The opening of GIRK channels and the subsequent efflux of K+ ions cause the neuronal cell membrane to hyperpolarize. nih.govnih.gov This state of hyperpolarization makes the neuron less excitable and more resistant to depolarization. rug.nl By increasing the threshold for firing, this mechanism suppresses neuronal activity and leads to a reduction in the release of excitatory neurotransmitters, most notably glutamate (B1630785). nih.govnih.gov The inhibition of glutamate release is a critical component of Repinotan's neuroprotective effect, as it mitigates the excitotoxicity associated with ischemic brain injury. researchgate.netdrugbank.com
Beyond its immediate effects on neuronal excitability, this compound modulates several intracellular signaling pathways involved in cell survival and apoptosis. nih.gov Research indicates that Repinotan activates the anti-apoptotic phosphatidylinositol 3-kinase (PI-3K) pathway. drugbank.com Furthermore, it influences the expression of the death-inhibiting protein Bcl-2 and suppresses the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govnih.govdrugbank.com This suppression of caspase-3 may be mediated through the MAPK and PKCα signaling pathways. nih.govnih.gov Repinotan has also been shown to increase the release of S-100 beta, a neurotrophic factor, which may further contribute to its neuroprotective and cell survival-promoting activities. nih.govnih.govdrugbank.com
Anti-Apoptotic Signaling Cascades and Cellular Survival Pathways
Modulation of the Phosphatidylinositol 3-Kinase (PI-3K) Pathway
This compound has been reported to activate the anti-apoptotic Phosphatidylinositol 3-Kinase (PI-3K) pathway. nih.gov Activation of 5-HT1A receptors can lead to the stimulation of the PI3K/Akt signaling cascade, a pathway known to be crucial for promoting neuronal survival and inhibiting apoptosis. maastrichtuniversity.nl The activation of the PI3K/Akt pathway by 5-HT1A receptor agonists can result in the translocation of the nuclear transcription factor-κB (NF-κB), which is required for inhibiting the activation of caspase-3. maastrichtuniversity.nl While the precise molecular steps of how 5-HT1A receptors couple to the PI3K pathway in neurons are still under investigation, this mechanism is considered a significant contributor to the neuroprotective profile of compounds like this compound. maastrichtuniversity.nl
Extracellular-Regulated Kinase (Erk)-Stimulated Bcl-2 Expression Research
A significant aspect of this compound's neuroprotective action is its ability to influence the expression of the anti-apoptotic protein Bcl-2 through the Extracellular-Regulated Kinase (Erk) pathway. nih.gov Research has shown that stimulation of 5-HT1A receptors by Repinotan can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Erk signaling pathway. rug.nl This activation, in turn, is hypothesized to induce the expression of the death-inhibiting protein Bcl-2, thereby promoting cellular survival. nih.govrug.nlrug.nl In animal models of cerebral ischemia, treatment with Repinotan has been shown to elevate the levels of Bcl-2 in the ipsilateral cerebral cortex, providing in vivo evidence for this mechanism. maastrichtuniversity.nl The Erk pathway is a critical regulator of the expression of several anti-apoptotic Bcl-2 family members, including Bcl-2 itself, Bcl-xL, and Mcl-1. dntb.gov.ua
Suppression of Caspase-3 Activity via MAPK and PKCα Pathways
This compound has been demonstrated to suppress the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govrug.nl This suppression is mediated through the activation of the MAPK and Protein Kinase Cα (PKCα) pathways. nih.govrug.nlnih.gov Studies have shown that Repinotan, as a 5-HT1A agonist, can block the activation of caspase-3 induced by cellular stress, such as anoxia/reoxygenation. nih.gov The signaling cascade involves the activation of the Ras-Raf-Erk1/2 pathway. nih.gov Furthermore, downstream of Erk, the activation of PKCα has been identified as a crucial link in the 5-HT1A receptor-mediated inhibition of caspase-3. nih.gov The proposed pathway is as follows: 5-HT1A receptor activation leads to the stimulation of Phospholipase C (PLC), which in turn activates the Erk1/2 cascade, leading to the activation of PKCα, and subsequent inhibition of caspase-3 activity. nih.gov
Influence on Neurotrophic Factors and Glial Responses
Beyond its direct effects on neuronal survival pathways, this compound also modulates the cellular environment by influencing the release of neurotrophic factors and eliciting responses from glial cells.
Studies on Serotonergic Glial Growth Factor S-100β
This compound has been shown to affect the serotonergic glial growth factor S-100β. nih.govrug.nl S-100β is a calcium-binding protein primarily produced and secreted by astrocytes that can act as a neurotrophic factor at nanomolar concentrations. nih.gov The release of S-100β from astrocytes can be stimulated by the activation of 5-HT1A receptors. nih.gov This suggests that part of the neuroprotective and potentially neuro-regenerative effects of this compound may be mediated by its ability to stimulate astrocytes to release S-100β, which in turn can support neuronal survival and neurite outgrowth.
Investigations into Nerve Growth Factor (NGF) Involvement
The neuroprotective effects of this compound have also been linked to its influence on Nerve Growth Factor (NGF). nih.govrug.nl In vitro studies have shown that Repinotan can increase the secretion of NGF from cultured neurons. core.ac.uk In vivo experiments have corroborated these findings, demonstrating an increased NGF content in the rat hippocampus following intravenous administration of Repinotan. core.ac.uk NGF is a well-known neurotrophin that plays a critical role in the growth, maintenance, and survival of neurons. By promoting the availability of NGF, this compound may further contribute to a supportive environment for neuronal recovery and resilience in the face of injury.
Neurotransmitter System Interactions and Modulatory Effects
A primary and well-documented mechanism of action for this compound is its ability to modulate neurotransmitter systems, particularly the glutamatergic system, which plays a central role in excitotoxicity.
The neuroprotective effects of this compound are significantly attributed to its ability to reduce the release of the excitatory neurotransmitter glutamate. rug.nlwikipedia.org This action is mediated through the activation of both presynaptic and postsynaptic 5-HT1A receptors. rug.nl Activation of these G protein-coupled receptors leads to the opening of inwardly rectifying K+ channels, resulting in neuronal hyperpolarization. rug.nlwikipedia.org This hyperpolarization inhibits neuronal firing and subsequently decreases the release of glutamate from presynaptic terminals. rug.nlwikipedia.org In animal models of cerebral ischemia, Repinotan has been shown to significantly reduce the ischemia-induced release of glutamate. core.ac.uk By attenuating excessive glutamatergic stimulation, Repinotan helps to prevent the excitotoxic cascade that leads to neuronal damage and death. rug.nl
Furthermore, this compound has been observed to increase the activity of dopamine neurons in the ventral tegmental area and enhance dopamine release in the medial prefrontal cortex. wikipedia.org The interaction between the serotonergic and dopaminergic systems is complex, with 5-HT1A receptor activation often leading to a modulation of dopaminergic neurotransmission. nih.gov
Below is a summary of the neuroprotective effects of this compound observed in various animal models of brain injury.
| Animal Model | Repinotan Administration | Observed Effect | Reference |
|---|---|---|---|
| Permanent Middle Cerebral Artery Occlusion | 3 µg/kg intravenous bolus | 73% reduction in infarct volume | nih.gov |
| Permanent Middle Cerebral Artery Occlusion | 3 and 10 µg/kg per hour intravenous infusion | 65% reduction in infarct volume | nih.gov |
| Permanent Middle Cerebral Artery Occlusion (delayed treatment) | 10 µg/kg per hour, 5 hours after occlusion | 43% reduction in infarct volume | nih.gov |
| Transient Middle Cerebral Artery Occlusion | 10 µg/kg per hour, immediately after occlusion | 97% reduction in infarct volume | nih.govresearchgate.net |
| Transient Middle Cerebral Artery Occlusion (delayed treatment) | 10 µg/kg per hour, 5 hours after occlusion | 81% reduction in infarct volume | nih.gov |
| Acute Subdural Hematoma | 3 and 10 µg/kg per hour | 65% reduction in infarct volume | nih.gov |
| Acute Subdural Hematoma (delayed treatment) | 3 µg/kg per hour, 5 hours after occlusion | 54% reduction in infarct volume | nih.gov |
Dopaminergic Neuron Activity and Dopamine Release in Cortical Regions
This compound, a selective agonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor, has been shown to modulate the activity of dopaminergic neurons and influence the release of dopamine in cortical areas of the brain. Research indicates that the activation of 5-HT1A receptors located in the prefrontal cortex plays a significant role in enhancing the activity of dopamine neurons in the ventral tegmental area (VTA) and subsequently increasing the release of dopamine in the medial prefrontal cortex (mPFC). nih.gov
Studies utilizing the highly selective 5-HT1A agonist BAY x 3702, the research code for Repinotan, have demonstrated its effects on the dopaminergic system. Intravenous administration of Repinotan at doses of 10-40 µg/kg was found to increase both the firing rate and burst firing of dopamine neurons within the VTA. nih.gov This enhanced neuronal activity in the VTA is associated with an increase in the release of dopamine in both the VTA itself and the mPFC. nih.gov
Further investigation into the localized effects of Repinotan within the prefrontal cortex has been conducted using reverse dialysis. The application of a low concentration of Repinotan (3 µM) directly into the mPFC resulted in an increase in local extracellular dopamine levels. nih.gov Conversely, a higher concentration (30 µM) was observed to reduce local dopamine release. nih.gov These effects were confirmed to be mediated by the 5-HT1A receptor, as they were absent in mice lacking this receptor. nih.gov The increase in dopamine release in both the VTA and mPFC could be potentiated by the co-perfusion of nomifensine, a dopamine reuptake inhibitor. nih.gov Furthermore, the effects of Repinotan on dopamine release were reversed by the selective 5-HT1A antagonist WAY-100635. nih.gov
The mechanism by which 5-HT1A receptor activation in the mPFC leads to these changes in the VTA appears to be dependent on the neural circuitry connecting these two brain regions. This is supported by the finding that frontocortical transection prevented the Repinotan-induced changes in the VTA. nih.gov
The table below summarizes the research findings on the effects of Repinotan (BAY x 3702) on dopaminergic neuron activity and dopamine release.
| Administration Route | Dose/Concentration | Brain Region | Effect on Dopaminergic System |
| Intravenous | 10-40 µg/kg | Ventral Tegmental Area (VTA) | Increased firing rate and burst firing of dopamine neurons |
| Intravenous | 10-40 µg/kg | Medial Prefrontal Cortex (mPFC) | Increased dopamine release |
| Reverse Dialysis | 3 µM | Medial Prefrontal Cortex (mPFC) | Increased local extracellular dopamine |
| Reverse Dialysis | 30 µM | Medial Prefrontal Cortex (mPFC) | Reduced local extracellular dopamine |
Preclinical Research on Repinotan Hydrochloride S Therapeutic Efficacy
Neuroprotective Effects in Experimental Models of Brain Injury
The neuroprotective properties of Repinotan (B170810) hydrochloride have been demonstrated across multiple experimental paradigms of brain injury. nih.govrug.nl Research indicates that its mechanism of action is mediated through the 5-HT1A receptor, leading to neuronal hyperpolarization and a subsequent reduction in the release of the excitatory neurotransmitter glutamate (B1630785). nih.govrug.nl This action is believed to protect neurons from overexcitation, a key pathological process in brain injury. nih.govrug.nl
Ischemic Stroke Models and Associated Outcomes
Animal models of ischemic stroke are crucial for understanding the pathophysiology of the condition and for testing novel therapeutic agents. Repinotan hydrochloride has shown significant promise in these models, demonstrating a capacity to reduce the volume of brain tissue death (infarct) and preserve neuronal integrity.
In experimental models of permanent middle cerebral artery occlusion (pMCAO), where blood flow to a specific brain region is permanently blocked, this compound has demonstrated robust neuroprotective effects. nih.gov Administration of the compound resulted in a significant reduction in infarct volume. nih.gov For instance, a notable 73% reduction in infarct volume was observed with an intravenous bolus, while intravenous infusions led to a 65% reduction. nih.gov Even when administration was delayed for 5 hours after the occlusion, a significant 43% reduction in infarct volume was still achieved. nih.gov
The efficacy of this compound has also been investigated in transient middle cerebral artery occlusion (tMCAO) models, which mimic the clinical scenario of a temporary blockage of a cerebral artery followed by reperfusion. In these models, the neuroprotective effects were even more pronounced. nih.gov When administered immediately after the occlusion, this compound reduced the infarct volume by a remarkable 97%. nih.gov A delayed administration at 5 hours post-occlusion still resulted in a substantial 81% reduction in infarct volume. nih.gov
Across both pMCAO and tMCAO models, a consistent and dose-dependent reduction in infarct volume has been a key finding in studies of this compound. nih.govrug.nl This reduction in tissue damage is indicative of the compound's ability to preserve neurons that would otherwise be lost due to the ischemic cascade. The preservation of neuronal tissue is a critical factor in the potential for functional recovery after a stroke.
Table 1: Infarct Volume Reduction with this compound in Ischemic Stroke Models nih.gov
| Stroke Model | Timing of Administration | Infarct Volume Reduction |
|---|---|---|
| pMCAO | Immediate (bolus) | 73% |
| pMCAO | Immediate (infusion) | 65% |
| pMCAO | 5 hours post-occlusion | 43% |
| tMCAO | Immediate | 97% |
While the neuroprotective effects of this compound in reducing infarct volume are well-documented, detailed preclinical studies specifically investigating its impact on mitigating cognitive and spatial learning deficits in animal models of stroke are not extensively available in the public domain. Such studies, often employing behavioral tests like the Morris water maze or radial arm maze, would be crucial to determine if the observed neuronal preservation translates into improved functional cognitive outcomes.
Traumatic Brain Injury (TBI) Paradigm Studies
The therapeutic potential of this compound has also been explored in preclinical models of traumatic brain injury (TBI). nih.govrug.nl One such model is the acute subdural hematoma model, which simulates bleeding on the surface of the brain. In this paradigm, this compound demonstrated significant neuroprotective efficacy, reducing infarct volume by 65%. nih.gov When administration was delayed by 5 hours after the injury, a 54% reduction in infarct volume was still observed. nih.gov These findings suggest that this compound may have a therapeutic window in the context of TBI, offering potential for intervention even hours after the initial trauma. nih.gov
Table 2: Infarct Volume Reduction with this compound in an Acute Subdural Hematoma Model nih.gov
| Timing of Administration | Infarct Volume Reduction |
|---|---|
| Immediate | 65% |
Acute Subdural Hematoma (aSDH) Research
In animal models mimicking acute subdural hematoma, a severe form of traumatic brain injury, this compound has shown notable efficacy in reducing the volume of brain tissue death (infarct). nih.gov Intravenous infusion of repinotan at concentrations of 3 and 10 µg/kg per hour resulted in a significant 65% reduction in infarct volume compared to untreated controls. nih.govresearchgate.net These findings highlight the compound's potential to protect brain tissue from the secondary injury cascades that follow the initial trauma in aSDH.
Evaluation of Therapeutic Time Window in Preclinical Studies
A critical factor for the clinical viability of any neuroprotective agent is its therapeutic time window, the period after an injury during which its administration can still be effective. Preclinical studies have shown that this compound possesses a promising and prolonged therapeutic window. nih.govnih.gov In the acute subdural hematoma model, administration of repinotan (at a rate of 3 µg/kg per hour) as late as 5 hours after the initial injury still produced a substantial 54% reduction in infarct volume. nih.govresearchgate.net This suggests a significant window of opportunity for intervention. Research across various brain injury models indicates the therapeutic window is at least 5 hours, with the possibility of it being even longer at higher concentrations of the drug. nih.govrug.nl
Dose-Response Relationships and Optimal Neuroprotective Concentrations
The neuroprotective effects of this compound have been shown to be dose-dependent. nih.govnih.gov Studies in models of permanent middle cerebral artery occlusion, another form of brain injury, demonstrated efficacy across a broad range of concentrations. Intravenous infusions were effective from 0.3 to 100 µg/kg per hour, and bolus injections showed efficacy in a similar range of 0.3 to 100 µg/kg. nih.govresearchgate.net Specifically, an intravenous bolus of 3 µg/kg led to a 73% reduction in infarct volume, while infusions at 3 and 10 µg/kg per hour resulted in a 65% reduction. nih.govresearchgate.net This broad dose-response curve is a favorable characteristic for a potential therapeutic agent. nih.gov
| Preclinical Model | This compound Concentration | Infarct Volume Reduction | Time of Administration |
|---|---|---|---|
| Acute Subdural Hematoma | 3 and 10 µg/kg/hr (infusion) | 65% | Immediate |
| Acute Subdural Hematoma | 3 µg/kg/hr (infusion) | 54% | 5 hours post-injury |
| Permanent Middle Cerebral Artery Occlusion | 3 µg/kg (bolus) | 73% | Immediate |
| Permanent Middle Cerebral Artery Occlusion | 3 and 10 µg/kg/hr (infusion) | 65% | Immediate |
| Transient Middle Cerebral Artery Occlusion | 10 µg/kg/hr (infusion) | 97% | Immediate |
| Transient Middle Cerebral Artery Occlusion | 10 µg/kg/hr (infusion) | 81% | 5 hours post-injury |
Mechanistic Validation Through Selective Receptor Antagonism Studies
The neuroprotective properties of this compound are understood to be mediated through its action on the 5-HT1A receptor. nih.govrug.nl This mechanism is primarily thought to involve neuronal hyperpolarization, which occurs when the compound binds to both pre- and post-synaptic 5-HT1A receptors. nih.govrug.nlnih.gov This hyperpolarization leads to an inhibition of neuron firing and a reduction in the release of glutamate, an excitatory neurotransmitter, thereby protecting neurons from overexcitation and subsequent damage. nih.govrug.nl
To confirm that the therapeutic effects of repinotan are indeed a result of its interaction with the 5-HT1A receptor, researchers have used selective antagonists in preclinical studies. The specific 5-HT1A receptor antagonist WAY 100635 has been shown to completely block the neuroprotective effects of repinotan in brain injury models. nih.govrug.nlnih.gov Similarly, the effects of repinotan on both breathing and pain perception were prevented by the 5-HT1A antagonist WAY 100135, further validating the essential role of the 5-HT1A receptor in the compound's mechanism of action. nih.govtaylorandfrancis.com
Exploratory Research in Alternative Disease Models
Beyond its neuroprotective effects in acute brain injury, the therapeutic potential of this compound has been explored in other contexts.
Opioid-induced respiratory depression is a significant and potentially lethal side effect of opioid analgesics. nih.gov Preclinical research in anesthetized rats has demonstrated that this compound can effectively counteract this dangerous side effect. nih.gov In these studies, morphine-induced respiratory depression was reversed by the administration of repinotan (20 µg/kg), which restored spontaneous ventilation to pretreatment levels. nih.govnih.gov This effect was also shown to be mediated by the 5-HT1A receptor, as it was blocked by the antagonist WAY 100135. nih.gov
Models of Parkinson's Disease and MPTP Toxicity
Preclinical research has explored the therapeutic potential of this compound in animal models designed to replicate the neurodegenerative changes seen in Parkinson's disease. A key model utilizes the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively damages dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease. Studies in both mouse and non-human primate models have demonstrated the neuroprotective capabilities of this compound, a potent 5-HT1A receptor agonist. nih.gov
In a subacute MPTP mouse model of Parkinson's disease, this compound was shown to have neuroprotective effects. nih.gov This finding suggests that activation of the 5-HT1A receptor pathway can shield dopaminergic neurons from the toxic effects of MPTP. The neuroprotection is thought to be linked to the modulation of excitotoxicity-mediated cell death, a process implicated in the pathology of Parkinson's disease. nih.gov
Further investigation in a progressive MPTP-induced macaque model provided more detailed insights into the efficacy of this compound. nih.gov In this model, which more closely recapitulates the gradual onset of Parkinson's disease in humans, treatment with this compound was initiated after significant neuronal damage had already occurred—specifically, a 30% loss of neurons in the substantia nigra pars compacta and a 40% loss of nerve terminals in the striatum. nih.gov This experimental design is clinically relevant as it mirrors a scenario where treatment would begin in patients who are already symptomatic.
The research demonstrated that this compound could delay the onset of parkinsonian motor abnormalities in these primates. nih.gov This delay in symptom progression was attributed to a partial neuroprotection of the nigrostriatal dopamine (B1211576) neurons at both the neuronal cell body and terminal levels. nih.gov
The following tables summarize the key findings from these preclinical studies, illustrating the neuroprotective effects of this compound in MPTP-induced models of Parkinson's disease.
Table 1: Neuroprotective Effect of this compound in an MPTP Macaque Model
| Treatment Group | Outcome | Findings |
| MPTP + this compound | Delayed Appearance of Motor Abnormalities | Treatment initiated after 30% neuronal death in the substantia nigra and 40% nerve terminal loss in the striatum successfully delayed the onset of parkinsonian symptoms. nih.gov |
| MPTP + this compound | Neuroprotection | The delay in motor symptoms is a result of partial neuroprotection of nigrostriatal dopamine neurons at both neuronal and terminal levels. nih.gov |
Table 2: Summary of this compound Efficacy in Preclinical MPTP Models
| Animal Model | Key Finding | Implication |
| Subacute Mouse Model | Demonstrated neuroprotective effects against MPTP toxicity. nih.gov | Suggests potential of 5-HT1A agonists to prevent dopaminergic cell death. |
| Progressive Macaque Model | Delayed worsening of motor symptoms when administered after disease onset. nih.gov | Indicates a potential for disease-modifying effects in a model that mimics the clinical progression of Parkinson's disease. |
Pharmacokinetic and Biotransformation Research of Repinotan Hydrochloride
Blood-Brain Barrier Permeability and Brain Distribution Dynamics
The efficacy of centrally acting agents is contingent upon their ability to penetrate the blood-brain barrier (BBB) and achieve adequate concentrations at the target site. Research indicates that Repinotan (B170810) hydrochloride possesses favorable characteristics for brain penetration. nih.gov
Studies in preclinical models have demonstrated that intravenously administered Repinotan is rapidly distributed into the brain tissue. nih.gov This rapid uptake is a key characteristic, suggesting that the compound does not face significant kinetic limitations in crossing the BBB. The primary mechanism governing this transit is believed to be passive diffusion, driven by the concentration gradient between the blood and the brain. nih.gov
A state of equilibrium between the blood and the brain for Repinotan is established almost immediately following the start of an intravenous infusion. nih.gov A critical finding from research is that the free (unbound) concentrations of Repinotan in the brain are identical to its free concentrations in the plasma. nih.gov This indicates that the compound crosses the BBB freely in both directions. nih.gov Consequently, the concentration of Repinotan in the brain is directly determined by its free plasma concentration. This relationship underscores that the total plasma concentration, which includes both protein-bound and unbound drug, is only indicative of brain levels as long as the plasma protein binding remains constant. nih.gov
Table 1: Blood-Brain Barrier (BBB) Permeability and Distribution Characteristics of Repinotan
| Parameter | Finding | Source |
|---|---|---|
| Rate of Brain Entry | Rapid distribution into brain tissue following intravenous administration. | nih.gov |
| Mechanism of BBB Transit | Passive diffusion is the primary driving force. | nih.gov |
| Equilibrium Dynamics | Distribution equilibrium between blood and brain is reached immediately. | nih.gov |
| Brain vs. Plasma Concentration | Free concentrations are identical in brain and plasma at equilibrium. | nih.gov |
| Primary Determinant of Brain Levels | Free plasma concentration. | nih.gov |
Elimination Kinetics in Preclinical Animal Species
Following its distribution and metabolism, Repinotan and its metabolites are cleared from the body. Preclinical studies provide insight into the rate of this elimination. In rat models, after the cessation of an infusion, Repinotan is rapidly and completely eliminated from the brain. nih.gov The elimination from both plasma and brain occurs in parallel, with calculated half-lives of approximately one hour. nih.gov This indicates a swift clearance from the central nervous system that mirrors its clearance from systemic circulation. nih.gov
Table 3: Elimination Kinetics of Repinotan in a Preclinical Species
| Animal Model | Tissue | Elimination Half-Life (t½) | Source |
|---|
| Rat | Plasma & Brain | ~ 1 hour | nih.gov |
Compound Reference Table
| Compound Name |
|---|
| Repinotan hydrochloride |
Population Pharmacokinetic Modeling and Analysis of Inter-Individual Variability
Population pharmacokinetic (PopPK) modeling is a statistical approach used to understand the sources of variability in drug concentrations among individuals in a target patient population. For this compound, this methodology has been instrumental in exploring the significant inter-individual differences observed in its pharmacokinetic profile. The primary enzyme responsible for the metabolism of Repinotan is Cytochrome P450 2D6 (CYP2D6), an enzyme well-known for its genetic polymorphism, which leads to different metabolic capacities among individuals and across ethnic groups. nih.gov
Impact of Genetic Polymorphisms on Metabolic Profiles (e.g., Poor Metabolizers)
The genetic variability of the CYP2D6 gene is a major determinant of Repinotan's pharmacokinetic variability. nih.gov Individuals can be classified into different metabolizer phenotypes, such as poor metabolizers (PMs), who have little to no functional CYP2D6 enzyme activity, and extensive metabolizers (EMs), who have normal enzyme function. stjude.org This difference in metabolic capability significantly alters the clearance and exposure of Repinotan.
A clinical evaluation involving 65 healthy male volunteers (54 EMs and 11 PMs, identified by sparteine (B1682161) phenotyping) demonstrated the profound impact of the CYP2D6 phenotype on Repinotan's pharmacokinetics. nih.gov In EMs, the drug exhibited linear pharmacokinetics, reaching a steady-state plasma level within 4-5 hours during continuous intravenous infusion, with a short elimination half-life of approximately 1 hour. nih.gov
In contrast, subjects phenotyped as PMs showed markedly reduced clearance of Repinotan. This impaired metabolism resulted in significantly higher drug exposure, characterized by increased peak plasma concentrations (Cmax) and area under the concentration-time curve (AUC) values. The elimination half-life in poor metabolizers was substantially prolonged, with a mean value extending up to 11 hours. nih.gov The clearance of Repinotan was found to be directly correlated with the log metabolic ratio of sparteine, confirming the central role of CYP2D6 activity in the drug's elimination. nih.gov
| Pharmacokinetic Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) |
|---|---|---|
| Elimination Half-Life (t½) | ~1 hour | Up to 11 hours (mean) |
| Clearance (CL) | Normal | Reduced |
| Peak Plasma Concentration (Cmax) | Baseline | Increased |
| Area Under the Curve (AUC) | Baseline | Increased |
Studies on Interethnic Pharmacokinetic Differences
Given that the prevalence of CYP2D6 polymorphisms varies among different ethnic populations, research has been conducted to evaluate interethnic differences in Repinotan pharmacokinetics. nih.gov A key population pharmacokinetic evaluation was performed to investigate the effect of ethnicity on Repinotan disposition by comparing Caucasian and Japanese populations. nih.gov
The analysis was based on data from 1,314 blood samples collected from 241 patients across three Phase II clinical studies. Using a nonlinear mixed-effects modeling (NONMEM) approach, the study identified distinct clearance groups within the patient population. nih.gov The model provided evidence for a "High CL" subgroup and a "Low CL" subgroup. nih.gov
The research yielded the following key findings regarding ethnicity:
In the 'High CL' subgroup , which included the majority of patients, no significant differences in Repinotan plasma levels were observed between Japanese and Caucasian individuals. nih.gov
In the 'Low CL' subgroup , notable differences emerged between the two populations. nih.gov The findings were consistent with established literature on the ethnic differences in CYP2D6 activity distribution. Specifically, a greater percentage of Japanese patients were found to have an intermediate clearance capacity, falling between the typical poor and extensive metabolizer phenotypes. This aligns with the known distribution pattern of CYP2D6 alleles in the Japanese population. nih.gov
These results highlight that while ethnicity may not be a significant factor for the majority of patients (extensive metabolizers), it is a crucial covariant for a subset of individuals with lower metabolic capacity, influencing Repinotan exposure. nih.gov
| Clearance Subgroup | Findings on Interethnic Differences (Japanese vs. Caucasian) |
|---|---|
| High CL Subgroup | No relevant differences in plasma levels observed. |
| Low CL Subgroup | Populations showed different pharmacokinetic profiles. |
| Overall Distribution | A greater percentage of Japanese patients exhibited intermediate clearance compared to Caucasians. |
Clinical Research and Translational Science Challenges for Repinotan Hydrochloride
Clinical Trial Outcomes in Acute Ischemic Stroke
Repinotan (B170810) hydrochloride, a full agonist of the serotonin (B10506) (5-HT)1A receptor, was identified as a promising neuroprotective agent based on its performance in animal models of focal ischemia. nih.gov This preclinical success led to its investigation in human clinical trials for the treatment of acute ischemic stroke. However, the outcomes of these trials ultimately led to the cessation of its development for this indication. nih.gov
The clinical development of repinotan for acute ischemic stroke involved several key studies, including a Phase II dose-finding study (BRAINS study) and a larger Phase IIb efficacy trial (mRECT). nih.govnih.gov
The BRAINS study was a double-blind, placebo-controlled Phase II trial designed to evaluate the safety, tolerability, and optimal dose of repinotan. nih.gov The study enrolled patients with acute hemispheric ischemia who were treated within six hours of symptom onset. While the trial indicated that repinotan was generally well-tolerated, it did not demonstrate a statistically significant efficacy benefit. However, a trend toward better outcomes was observed with the 1.25 mg/day dose compared to placebo, which informed the design of subsequent trials. nih.gov
The Modified Randomized Exposure Controlled Trial (mRECT) was a pivotal Phase IIb, double-blind, placebo-controlled, multicenter study involving 681 patients with acute ischemic stroke. nih.gov Treatment with either repinotan or placebo was initiated via a continuous 72-hour intravenous infusion within 4.5 hours of symptom onset. nih.gov The primary efficacy endpoint for the mRECT study was the proportion of patients achieving a favorable outcome at 3 months, defined by a Barthel Index score of 85 or greater. nih.gov The Barthel Index is a scale used to measure performance in activities of daily living.
The results of the mRECT trial were definitive and disappointing. For the intention-to-treat population, the response rate on the Barthel Index at the 3-month follow-up was 37.1% for patients who received repinotan, compared to 42.4% for patients in the placebo group. nih.gov This difference was not statistically significant (Cochran-Mantel-Haenszel probability value=0.149), indicating that repinotan failed to demonstrate a clinical benefit over placebo. nih.gov
| Clinical Trial | Phase | Primary Efficacy Endpoint | Key Efficacy Finding |
|---|---|---|---|
| BRAINS Study | II | Assessment of good outcomes at 3 months | No statistically significant difference from placebo, though a trend toward efficacy was noted at the 1.25 mg/day dose. nih.gov |
| mRECT | IIb | Barthel Index score ≥ 85 at 3 months | Failed to demonstrate superiority over placebo (37.1% response for repinotan vs. 42.4% for placebo). nih.gov |
The decision to discontinue the clinical development of repinotan hydrochloride for acute ischemic stroke was a direct consequence of the failure to meet the primary efficacy endpoints in the Phase IIb mRECT trial. nih.gov The study was rigorously designed, employing a short therapeutic window and specific clinical and radiographic criteria to optimize patient selection. nih.gov Despite these measures and the promising data from preclinical animal models, the compound did not confer any observable clinical benefit to stroke patients. nih.gov The lack of efficacy, as demonstrated by the primary outcome measure, was the sole reason for halting further development for this indication. nih.gov
Translational Gaps Between Preclinical and Clinical Efficacy
The failure of repinotan in human stroke trials, despite strong neuroprotective effects in animal models, highlights a significant and persistent challenge in neuroscience: the translational gap between preclinical research and clinical reality. nih.govcore.ac.uk Hundreds of potential neuroprotective drugs have shown promise in the lab only to fail in human clinical trials. nih.gov
Animal models are crucial for understanding disease mechanisms and for the initial testing of new therapies. wikipedia.org In stroke research, models like the middle cerebral artery occlusion (MCAO) in rodents are widely used to mimic the ischemic conditions of a human stroke. nih.gov Repinotan, for instance, showed strong, dose-dependent reductions in infarct size in such models. core.ac.uk However, there are fundamental dissimilarities between these experimental models and the clinical reality of human stroke, which severely limit their predictive power. nih.govaerzte-gegen-tierversuche.de
A primary criticism is the homogeneity of the animal subjects compared to the heterogeneity of human patients. aerzte-gegen-tierversuche.denih.gov Laboratory animals are typically young and healthy, whereas human stroke patients are often elderly and present with multiple comorbidities such as hypertension, diabetes, and vascular calcification. aerzte-gegen-tierversuche.denih.gov Furthermore, strokes in animal models are induced artificially in a controlled manner, which does not fully replicate the complex and varied causes of stroke in humans. wikipedia.orgaerzte-gegen-tierversuche.de These differences in underlying health, age, and stroke etiology create a significant discrepancy that can lead to drugs being effective in animals but not in the more complex human system. nih.govnih.gov
The translational failure of neuroprotective agents like repinotan can be attributed to a range of specific factors that extend beyond the general limitations of animal models. nih.gov These factors represent methodological and biological disconnects between preclinical and clinical study designs.
Key contributing factors include:
Model Selection: No single animal model can fully capture the complexity of a human stroke. aerzte-gegen-tierversuche.de The choice of model can significantly influence outcomes.
Anesthetic Use: Anesthetics used during animal surgeries can themselves have neuroprotective effects, potentially confounding the results and overstating the efficacy of the test drug. nih.govnih.gov
Therapeutic Time Window: In many animal studies, treatment is administered very shortly after the induced stroke, a timeline that is often unachievable in clinical practice where patients may take hours to reach a hospital. nih.gov
Reperfusion Damage: The dynamics of blood flow restoration (reperfusion) can differ significantly between controlled animal models and clinical scenarios, affecting the nature of the ischemic injury. nih.gov
Outcome Evaluation: The methods used to assess outcomes in animals (e.g., infarct volume) may not directly correlate with meaningful functional outcomes in humans (e.g., performance of daily activities as measured by the Barthel Index). nih.govnih.gov
| Factor | Description of Contribution to Translational Failure |
|---|---|
| Subject Homogeneity | Preclinical studies use young, healthy animals, unlike typically older human stroke patients with comorbidities. aerzte-gegen-tierversuche.denih.gov |
| Stroke Induction | Artificially induced strokes in labs do not mimic the complex pathophysiology of human strokes. wikipedia.orgaerzte-gegen-tierversuche.de |
| Anesthetic Confounding | Anesthetics used in animal surgery may have their own neuroprotective properties, skewing results. nih.govnih.gov |
| Treatment Time Window | The immediate treatment in animal models is often unrealistic in the clinical setting. nih.gov |
| Outcome Measures | Histological endpoints in animals may not translate to functional clinical endpoints in humans. nih.gov |
Clinical Investigations of this compound in Opioid-Induced Respiratory Depression
Opioid-induced respiratory depression (OIRD) is a serious and potentially fatal side effect of opioid analgesics. nih.gov The search for non-opioid drugs that can counteract this effect without reversing analgesia is an area of active research. nih.gov Serotonin (5-HT) receptor agonists have been investigated as potential candidates due to their role in modulating respiration. amazonaws.com
Preclinical research in anesthetized rats demonstrated that repinotan could dose-dependently activate spontaneous breathing and effectively reverse morphine-induced ventilatory depression. nih.gov In these animal studies, repinotan administration returned spontaneous ventilation to pretreatment levels after it had been suppressed by morphine. nih.gov These effects were preventable by a 5-HT1A antagonist, confirming the receptor-mediated mechanism. nih.gov
Despite these promising findings in animal models, the translation of these effects to humans has been challenging. Broader research into serotonin receptor agonists for OIRD in humans has, to date, been met with a lack of success. amazonaws.comresearchgate.net While specific clinical trial data for this compound for the explicit indication of OIRD is not widely published, the general failure of this class of drugs to show efficacy in human studies for this purpose suggests significant translational hurdles, similar to those encountered in the stroke program. amazonaws.comresearchgate.net
Synthesis and Structure Activity Relationship Sar Studies of Repinotan Hydrochloride
Chemical Synthesis Methodologies
The synthesis of Repinotan (B170810) hydrochloride has been approached through various methodologies, from the initial routes developed by its originators to specialized methods for producing labeled compounds for analytical purposes.
Synthetic Routes Developed by Bayer Healthcare AG
The original synthesis of Repinotan hydrochloride (also known as BAY x 3702) by Bayer AG involves a structured, multi-step process designed to achieve high diastereomerical purity. drugfuture.com The key steps are outlined as follows:
Activation and Amide Formation : The process begins with Chroman-2-carboxylic acid, which is first activated using thionyl chloride to form the corresponding acid chloride. drugfuture.com This intermediate is then reacted with (S)-phenethylamine, resulting in a 1:1 mixture of diastereomeric amides. drugfuture.com
Reduction to Amine : The purified amide is subsequently reduced to the corresponding amine using diborane (B8814927) in tetrahydrofuran (B95107) (THF). drugfuture.com
Hydrogenation : Catalytic hydrogenation over a palladium-on-charcoal catalyst is performed to yield the optically pure (R)-2-aminomethyl chroman. drugfuture.com
Alkylation and Salt Formation : The final step involves alkylating the (R)-2-aminomethyl chroman with 4-bromobutyl saccharin (B28170). The final product, Repinotan, is then isolated as the hydrochloride salt. drugfuture.com
This synthetic route is robust and allows for the production of the specific (R)-enantiomer with high purity. drugfuture.com
Synthesis of Isotope-Labeled this compound for Pharmacokinetic Research
For pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug, isotope-labeled versions of Repinotan are essential. nih.gov A synthetic route for [14C]-labeled this compound has been developed. drugfuture.com
The synthesis starts with a labeled precursor, such as uniformly 14C-labeled phenol (B47542) or labeled 2-hydroxyacetophenone (B1195853), to introduce the isotope into the chroman ring structure. drugfuture.com The key stages of this process include:
Formation of the Labeled Chroman Ring : Labeled 2-hydroxyacetophenone is reacted with dimethyl oxalate (B1200264) and sodium methoxide. The resulting product is hydrogenated to yield the labeled methyl ester of 3,4-dihydro-2H-1-benzopyran-2(R)-carboxylic acid. drugfuture.com
Optical Resolution and Amidation : The racemic mixture is resolved using chiral chromatography to isolate the desired (R)-enantiomer. This enantiomer is then condensed with benzylamine (B48309) to form the corresponding amide. drugfuture.com
Reduction and Condensation : The amide is reduced to a chiral amine, which is subsequently condensed with a butyl bromide derivative of saccharin. drugfuture.com
Debenzylation : The final step is a debenzylation via hydrogenation to yield the target [14C]-labeled Repinotan. drugfuture.com
Elucidation of Structure-Activity Relationships (SAR)
The high potency and selectivity of this compound for the 5-HT1A receptor are a direct result of its specific molecular structure. SAR studies have been crucial in identifying the key features responsible for this interaction. researchgate.netnih.gov
Identification of Pharmacophoric Elements Critical for 5-HT1A Receptor Interaction
A pharmacophore model describes the essential structural features a molecule must possess to bind to a specific receptor. For 5-HT1A receptor agonists like Repinotan, these elements typically include an aromatic group, a flexible linker, and a basic nitrogen atom that is protonated at physiological pH. researchgate.netmdpi.com
In Repinotan, the key pharmacophoric elements are:
The (R)-Chroman-2-ylmethyl Moiety : This rigid bicyclic structure serves as the primary aromatic and hydrophobic anchor, fitting into a corresponding pocket on the 5-HT1A receptor. The specific (R)-stereochemistry is critical for optimal binding.
The Secondary Amine : The nitrogen atom in the linker is basic and becomes protonated, forming a crucial ionic interaction with an acidic residue (such as an aspartate) in the receptor's binding site.
The Butyl Linker : A four-carbon chain provides the optimal distance and conformational flexibility to position the chroman moiety and the terminal saccharin group correctly within the receptor's binding pocket.
Effects of Structural Modifications on Receptor Binding and Functional Activity
Modifications to any of the key pharmacophoric elements of Repinotan can significantly impact its affinity and efficacy at the 5-HT1A receptor. While specific studies detailing a wide range of Repinotan analogs are not extensively published, general SAR principles for 5-HT1A agonists allow for clear inferences:
Stereochemistry : Changing the stereocenter from (R) to (S) at the chroman ring would likely lead to a significant decrease in binding affinity due to a suboptimal fit in the chiral binding pocket of the receptor.
Linker Length : Altering the length of the four-carbon alkyl chain would change the spatial relationship between the chroman head and the saccharin tail. Shortening or lengthening this chain typically reduces binding affinity, as the optimal distance for interaction with key receptor residues is lost.
Amine Substitution : Modification of the secondary amine, for instance, to a tertiary amine, could alter its basicity and steric profile, potentially affecting the critical ionic bond with the receptor.
Terminal Group : Replacing the saccharin moiety with other aromatic or heterocyclic groups would directly influence the compound's selectivity and potency. The specific electronic and steric properties of the saccharin group are tuned for high-affinity interaction with the 5-HT1A receptor. nih.gov
The high affinity of Repinotan for the 5-HT1A receptor is quantified by its low inhibition constant (Ki), a measure of how tightly a ligand binds to a receptor.
| Tissue Source | Ki Value (nM) |
| Calf Hippocampus | 0.19 |
| Rat Cortex | 0.25 |
| Human Cortex | 0.25 |
| Rat Hippocampus | 0.59 |
This data, sourced from references rug.nlmedchemexpress.com, illustrates the high binding affinity of Repinotan across different species and brain regions.
Advanced and Optimized Synthetic Approaches
Beyond the initial Bayer synthesis, alternative and more concise routes to Repinotan have been developed by other researchers. One notable approach utilizes modern synthetic reactions to improve efficiency. researchgate.net This alternative synthesis employs a Mitsunobu reaction and a ring-closing metathesis (RCM) to construct the optically active chroman framework. researchgate.net
The key features of this advanced synthesis include:
Mitsunobu Reaction : This reaction is used to couple a phenol with a non-racemic allylic alcohol, establishing the chiral center of the chroman ring early in the synthesis. researchgate.net
Ring-Closing Metathesis (RCM) : RCM is a powerful reaction that efficiently forms the heterocyclic chroman ring. researchgate.net
Isomerization : The synthesis also involves an isomerization step catalyzed by a palladium complex, PdCl2(MeCN)2, to create a key styrene (B11656) intermediate. researchgate.net
This approach represents a more modern and potentially more efficient alternative to the classical resolution-based method developed by Bayer, showcasing the evolution of synthetic strategy in organic chemistry. researchgate.net
Application of Artificial Intelligence in Drug Synthesis Pathway Optimization
Retrosynthetic Analysis : AI algorithms, particularly those based on deep learning and neural networks, can perform sophisticated retrosynthetic analysis. researchgate.netphiladelphia.edu.jo For a target molecule like Repinotan, an AI tool could propose multiple novel synthetic routes by recursively breaking it down into simpler, commercially available precursors. philadelphia.edu.jo This could uncover more efficient or cost-effective pathways that were not considered during the initial development.
Reaction Condition Prediction : Machine learning models trained on vast databases of chemical reactions can predict optimal reaction conditions (e.g., temperature, solvent, catalyst) for each step in a synthetic sequence. researchgate.netphiladelphia.edu.jo For the synthesis of Repinotan, this could mean improving the yield of the diastereomeric resolution step or finding a more efficient catalyst for the hydrogenation step. drugfuture.com
Yield Enhancement : By analyzing existing reaction data, AI can identify the parameters that have the most significant impact on reaction yield. researchgate.net This predictive capability allows chemists to fine-tune processes to maximize the output of Repinotan, reducing waste and improving the economic viability of its production.
Process Automation : AI can be integrated with robotic systems to create automated synthesis platforms. researchgate.net Such systems could perform high-throughput screening of different reaction conditions to empirically determine the optimal pathway for synthesizing Repinotan intermediates, accelerating the research and development cycle significantly. sciety.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Repinotan |
| Chroman-2-carboxylic acid |
| Thionyl chloride |
| (S)-phenethylamine |
| Diborane |
| Tetrahydrofuran (THF) |
| (R)-2-aminomethyl chroman |
| 4-bromobutyl saccharin |
Pharmacological Interactions and Receptor Cross Talk Research
Drug-Drug Interaction Profiling
The potential for drug-drug interactions is a critical aspect of the pharmacological profiling of any therapeutic agent. For Repinotan (B170810) hydrochloride, this involves an assessment of its effects on major drug-metabolizing enzymes and its interactions with other pharmacological agents that may be co-administered, particularly in the context of its intended therapeutic indications such as acute ischemic stroke.
The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs. Inhibition or induction of these enzymes by a co-administered drug can lead to significant alterations in drug concentrations, potentially resulting in toxicity or loss of efficacy.
Repinotan hydrochloride is identified as a substrate for the Cytochrome P450 2D6 (CYP2D6) enzyme. This indicates that the metabolic clearance of Repinotan is at least partially dependent on the activity of this specific isozyme. Consequently, there is a potential for drug-drug interactions when Repinotan is co-administered with substances that are inhibitors or inducers of CYP2D6.
While specific in vitro studies detailing the inhibitory (e.g., IC50 or Ki values) or inductive potential of this compound on various CYP450 isoenzymes are not extensively documented in publicly available literature, its role as a CYP2D6 substrate implies a number of potential interactions.
Potential Interactions Based on CYP2D6 Metabolism:
| Interacting Agent Class | Example Agents | Potential Effect on Repinotan |
| Potent CYP2D6 Inhibitors | Bupropion, Fluoxetine, Paroxetine, Quinidine, Terbinafine | Increased plasma concentrations of Repinotan, potentially leading to an enhanced pharmacological effect. |
| Moderate CYP2D6 Inhibitors | Sertraline, Duloxetine, Cimetidine | Moderate increase in Repinotan plasma concentrations. |
| CYP2D6 Inducers | Dexamethasone, Rifampicin | Decreased plasma concentrations of Repinotan, potentially reducing its efficacy. |
It is important to note that the clinical significance of these potential interactions has not been fully elucidated through dedicated clinical drug-drug interaction studies. The table above represents a theoretical framework based on the known metabolism of Repinotan via CYP2D6.
The therapeutic rationale for using a neuroprotective agent like a 5-HT1A agonist alongside a thrombolytic agent is to mitigate the ischemic neuronal damage that continues even after reperfusion is achieved with t-PA. maastrichtuniversity.nl While direct interactions have not been studied, the neuroprotective mechanisms of Repinotan, such as reducing glutamate-induced excitotoxicity, could theoretically complement the reperfusion effects of t-PA. nih.gov
A clinical trial designed to evaluate the efficacy of Repinotan in patients with acute ischemic stroke included provisions for patients who had received t-PA, suggesting that co-administration was contemplated in a clinical setting. However, the results of this trial did not demonstrate the efficacy of Repinotan in this patient population. nih.gov
Broader Serotonergic System Interactions Beyond the 5-HT1A Receptor
While this compound is characterized by its high selectivity for the 5-HT1A receptor, its pharmacological effects extend to a broader modulation of the serotonergic system and downstream signaling pathways.
The neuroprotective effects of Repinotan are thought to be mediated by several mechanisms initiated by 5-HT1A receptor activation. These include the hyperpolarization of neurons, which leads to a reduction in neuronal firing and a subsequent decrease in the release of the excitatory neurotransmitter glutamate (B1630785). nih.gov This reduction in excitotoxicity is a key component of its neuroprotective action.
Beyond this primary mechanism, research indicates that Repinotan influences intracellular signaling cascades that are crucial for cell survival. Experimental studies have shown that Repinotan can affect the expression and activity of several key proteins involved in the pathogenesis of brain injury:
Bcl-2: Repinotan has been shown to affect this death-inhibiting protein, which plays a critical role in the intrinsic apoptosis pathway.
S-100β: This serotonergic glial growth factor is also influenced by Repinotan.
Nerve Growth Factor (NGF): The compound has been observed to have an effect on NGF levels.
Caspase-3: Repinotan can suppress the activity of this key executioner caspase, an enzyme central to the apoptotic cascade. This effect may be mediated through the MAPK and PKCα signaling pathways.
These downstream effects highlight that the pharmacological impact of Repinotan extends beyond simple receptor agonism to the modulation of complex intracellular machinery involved in neuronal survival and death.
While Repinotan is highly selective for the 5-HT1A receptor, comprehensive binding profiles across all serotonin (B10506) receptor subtypes are not extensively detailed in the literature. Its high selectivity suggests that it has a much lower affinity for other 5-HT receptors, such as 5-HT2, 5-HT3, 5-HT4, etc., as well as for the serotonin transporter (SERT). This selectivity is a key feature of its pharmacological profile, minimizing off-target effects that could be associated with less selective serotonergic agents.
Biomarker Identification and Prognostic Indicators in Research Contexts
Research on S-100β Protein as a Biomarker for Brain Injury and Prognostic Assessment
The S-100β protein is a calcium-binding protein that is predominantly found in high concentrations in glial cells of the central nervous system, specifically astrocytes. Following a traumatic brain injury, the integrity of the blood-brain barrier can be compromised, leading to the release of S-100β into the cerebrospinal fluid and subsequently into the bloodstream. This physiological response has positioned S-100β as one of the most extensively studied biomarkers for TBI. nih.govcaptodayonline.com
Research has demonstrated a significant association between the serum concentrations of S-100β and the severity of brain injury, as well as its prognostic value in predicting patient outcomes. nih.gov Elevated levels of S-100β within the first 24 hours after a moderate to severe TBI have been positively correlated with unfavorable prognoses, including mortality. nih.govresearchgate.net However, it is also noted that the protein has a short half-life of approximately 97 minutes, and its specificity can be limited due to the presence of the alpha subunit in tissues outside of the central nervous system, such as the heart. nih.govcaptodayonline.com Despite these limitations, S-100β is utilized in some clinical settings, particularly in Europe, as a tool to aid in the management of TBI. nih.govcaptodayonline.com
The following tables summarize findings from independent research on the prognostic value of S-100β in patients with traumatic brain injury. These findings are presented to illustrate the general utility of S-100β as a biomarker in this field, but it is important to note that these studies were not conducted in the context of Repinotan (B170810) hydrochloride administration.
| Prognostic Indicator | Key Findings | Supporting Evidence |
|---|---|---|
| Mortality | A meta-analysis of 12 studies showed a significant positive association between S-100β protein concentrations and mortality. | Geometric mean ratio of 2.55 (95% confidence interval 2.02 to 3.21). nih.gov |
| Unfavorable Neurological Outcome (Glasgow Outcome Scale ≤ 3) | A meta-analysis of 18 studies demonstrated a significant positive association between S-100β levels and unfavorable outcomes. | Geometric mean ratio of 2.62 (95% confidence interval 2.01 to 3.42). nih.gov |
| Thresholds for 100% Specificity for Mortality | Analysis of six studies identified a range of S-100β values that were 100% specific for predicting mortality. | Serum levels ranged from 1.38 to 10.50 µg/L. nih.govresearchgate.net |
| Thresholds for 100% Specificity for Unfavorable Neurological Outcome | Identified a range of S-100β values with 100% specificity for predicting unfavorable neurological outcomes. | Serum levels ranged from 2.16 to 14.00 µg/L. nih.govresearchgate.net |
| Time Point | Cutoff Value | Sensitivity | Specificity | Area Under the ROC Curve (AUC) |
|---|---|---|---|---|
| Day 3 | >0.7 mg/L | 100% | 89.5% | 0.967 d-nb.info |
| Day 7 | >0.3 mg/L | 100% | 100% | 1.00 d-nb.info |
In pediatric TBI, S-100β has also shown promise as a prognostic marker. Studies have indicated that S-100β levels can correlate with injury severity and are predictive of both mortality and 6-month functional outcomes. mdpi.com For instance, one study found that S-100β had the highest discrimination for predicting mortality with an AUC of 0.87 and for predicting long-term outcomes with an AUC of 0.85 in a pediatric population. mdpi.com
Future Research Directions and Unexplored Avenues for Repinotan Hydrochloride
Re-evaluation of Repinotan (B170810) Hydrochloride's Potential in Critical Care and Resuscitation Medicine
Initially heralded as a promising neuroprotective agent, Repinotan hydrochloride's journey has been marked by a significant divergence between preclinical promise and clinical trial outcomes. This necessitates a critical re-evaluation of its potential role, particularly within the demanding environments of critical care and resuscitation medicine. While the initial focus was on acute ischemic stroke and traumatic brain injury (TBI), a broader perspective may yet reveal untapped therapeutic niches.
Preclinical studies painted a compelling picture of Repinotan's neuroprotective capabilities. In various animal models of stroke and TBI, the compound demonstrated a remarkable ability to reduce infarct volume and preserve neuronal integrity. wikipedia.orgnih.gov These effects were attributed to its potent and selective agonism at the 5-HT1A receptor, which is thought to induce neuronal hyperpolarization and inhibit the release of excitotoxic neurotransmitters like glutamate (B1630785). nih.gov The neuroprotective effects were observed even when administration was delayed, suggesting a clinically relevant therapeutic window. wikipedia.org
However, the translation of these encouraging preclinical findings into clinical success proved challenging. A large-scale, randomized, double-blind, placebo-controlled clinical trial in patients with acute ischemic stroke failed to demonstrate the efficacy of Repinotan. clinicaltrials.gov This pivotal result led to the discontinuation of its development for this indication. nih.gov
Despite this setback, the potent biological activity of this compound warrants a thoughtful re-examination of its potential applications in other critical care contexts. For instance, the central 5-HT1A receptors are known to be involved in cardiovascular regulation. eur.nleur.nl Agonists at this receptor can induce a decrease in blood pressure and heart rate through a central mechanism. wikipedia.orgnih.gov While this could be a concern in hemodynamically unstable patients, in specific scenarios such as hypertensive emergencies or conditions with excessive sympathomimetic activity, this cardiovascular modulation might be beneficial.
Furthermore, the role of serotonin (B10506) in the pathophysiology of septic shock is an emerging area of interest. Serotonin has been shown to increase the permeability of endothelial cells, a key factor in the vascular leakage seen in septic shock. nih.gov Theoretically, modulating the serotonergic system could offer a novel approach to mitigating this aspect of sepsis. However, the specific effects of a 5-HT1A agonist like Repinotan in this complex inflammatory cascade are yet to be explored.
Another area of potential interest is in the context of resuscitation from cardiac arrest. Post-cardiac arrest syndrome involves a complex interplay of brain injury, myocardial dysfunction, and systemic inflammation. Given Repinotan's demonstrated neuroprotective properties in other models of brain injury, its potential to mitigate the neurological damage following cardiac arrest could be a subject for future preclinical investigation. Additionally, a study in anesthetized rats showed that Repinotan could counteract opioid-induced respiratory depression, a finding that could have relevance in critical care settings where opioids are frequently used for sedation and analgesia. nih.gov
The re-evaluation of this compound in critical care and resuscitation medicine must be approached with a clear understanding of its past failures. Future research should pivot away from broad applications in ischemic stroke and instead focus on more niche indications where its unique pharmacological profile might offer a distinct advantage. This could include carefully designed preclinical studies in models of cardiac arrest, sepsis, or other critical illnesses with a significant neurological or cardiovascular component.
| Animal Model | Repinotan HCl Administration | Infarct Volume Reduction | Therapeutic Window |
|---|---|---|---|
| Permanent Middle Cerebral Artery Occlusion | 3 microg/kg IV bolus | 73% | Up to 5 hours post-occlusion |
| Permanent Middle Cerebral Artery Occlusion | 3 and 10 microg/kg per hour IV infusion | 65% | Up to 5 hours post-occlusion |
| Transient Middle Cerebral Artery Occlusion | 10 microg/kg per hour IV infusion (immediate) | 97% | - |
| Transient Middle Cerebral Artery Occlusion | 10 microg/kg per hour IV infusion (delayed 5 hours) | 81% | - |
| Acute Subdural Hematoma | 3 and 10 microg/kg per hour IV infusion | 65% | Up to 5 hours post-occlusion |
| Acute Subdural Hematoma | 3 microg/kg per hour IV infusion (delayed 5 hours) | 54% | - |
Exploration of Novel Therapeutic Indications for 5-HT1A Receptor Agonists
The therapeutic potential of 5-HT1A receptor agonists extends far beyond their traditionally explored roles in anxiety and depression. A growing body of research suggests that these compounds could be repurposed or newly developed for a range of other debilitating conditions.
One of the most promising areas is in the treatment of neurodegenerative diseases . In models of Parkinson's disease, 5-HT1A receptor agonists have shown the ability to alleviate levodopa-induced dyskinesia and may offer neuroprotective effects. eur.nlresearchgate.netnih.gov For Alzheimer's disease, the modulation of the serotonergic system is being investigated as a potential therapeutic strategy, with some studies suggesting that 5-HT1A receptor agonists could play a role in mitigating cognitive decline. nih.govpsychopharmacologyinstitute.com
The management of chronic pain represents another significant opportunity for 5-HT1A receptor agonists. These agents have demonstrated antinociceptive activity in various preclinical models of pain. bioworld.comnih.govmdpi.com The mechanism is thought to involve the modulation of descending pain pathways. Given the limitations and side effects of current analgesics, 5-HT1A agonists could offer a novel, non-opioid therapeutic option.
In the realm of psychiatric disorders , the utility of 5-HT1A receptor agonists is being explored beyond anxiety and depression. In schizophrenia, these compounds may help to address the negative symptoms and cognitive deficits that are often poorly managed by current antipsychotics. nih.govnih.gov Some atypical antipsychotics already possess 5-HT1A partial agonist activity, which is believed to contribute to their improved side effect profile. psychopharmacologyinstitute.com
Furthermore, there is emerging evidence for the potential of 5-HT1A receptor agonists in treating substance abuse disorders . They are being investigated for their ability to reduce drug-seeking behaviors and withdrawal symptoms associated with substances like cocaine. psychopharmacologyinstitute.com
The diverse potential applications of 5-HT1A receptor agonists highlight the importance of continued research into this class of compounds. A deeper understanding of their mechanism of action in different disease states will be crucial for unlocking their full therapeutic potential.
Application of Advanced Neuroimaging Techniques for Pharmacodynamic Assessment
Advanced neuroimaging techniques are poised to revolutionize our understanding of how 5-HT1A receptor agonists like this compound act in the living human brain. These methods offer a non-invasive window into the pharmacodynamic effects of these drugs, providing crucial information for drug development and clinical application.
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful molecular imaging techniques that allow for the direct visualization and quantification of 5-HT1A receptors in the brain. By using radiolabeled ligands that bind to these receptors, researchers can determine the degree of receptor occupancy by a drug at different doses. This is critical for establishing the relationship between drug concentration in the blood and its target engagement in the brain. PET studies have been instrumental in characterizing the in vivo binding of various 5-HT1A agonists and antagonists.
More recently, the simultaneous use of PET and functional Magnetic Resonance Imaging (fMRI) has emerged as a cutting-edge approach. This hybrid technique allows for the concurrent measurement of receptor occupancy with PET and the resulting changes in brain activity and connectivity with fMRI. For instance, studies have shown that 5-HT1A agonists can decrease cerebral blood volume, reflecting their inhibitory effect on neuronal activity. This integrated approach provides a more comprehensive picture of the drug's pharmacodynamic profile, linking target engagement to its functional consequences at a network level.
These advanced neuroimaging techniques are not only valuable for early-phase drug development but also hold promise for later-stage clinical trials. They can be used to stratify patients based on their baseline receptor density, potentially identifying those who are most likely to respond to a particular 5-HT1A agonist. Furthermore, they can serve as objective biomarkers to monitor treatment effects and optimize dosing strategies.
The application of these sophisticated imaging tools will be invaluable in any future research on this compound or other 5-HT1A receptor agonists. They can provide the detailed pharmacodynamic data needed to guide the design of more effective and targeted therapeutic interventions.
Development of Personalized Medicine Approaches and Biomarker-Guided Therapies
The future of pharmacotherapy with 5-HT1A receptor agonists lies in the development of personalized medicine approaches and the use of biomarkers to guide treatment decisions. The one-size-fits-all approach to prescribing these medications is often suboptimal, as there is significant inter-individual variability in treatment response.
A key area of research in this field is the study of genetic polymorphisms . Variations in the gene that codes for the 5-HT1A receptor (HTR1A) can have a profound impact on an individual's response to 5-HT1A agonists. For example, the rs6295 single nucleotide polymorphism (SNP) in the promoter region of the HTR1A gene has been associated with altered receptor expression and function, which in turn can influence the efficacy of antipsychotics with 5-HT1A partial agonist properties. wikipedia.org Identifying patients with specific genetic profiles could help to predict their response to treatment and guide the selection of the most appropriate medication.
Beyond genetics, other biomarkers are also being explored. Neuroimaging, as discussed in the previous section, can provide a direct measure of 5-HT1A receptor availability in the brain, which may serve as a biomarker for treatment response. Additionally, peripheral biomarkers, such as levels of certain hormones or inflammatory markers, may also be found to correlate with the clinical effects of 5-HT1A agonists.
The ultimate goal is to move towards biomarker-guided therapies , where treatment decisions are tailored to the individual patient based on their unique biological profile. This could involve using a combination of genetic, neuroimaging, and other biomarkers to select the optimal drug and dose for each patient. While this field is still in its early stages, it holds immense promise for improving the treatment of a wide range of neurological and psychiatric disorders.
For a compound like this compound, a biomarker-guided approach could be instrumental in identifying a subpopulation of patients who might benefit from its specific pharmacological properties, even if it was not effective in a broader patient population.
Integration of Computational and Experimental Methodologies in Future Drug Discovery Efforts
The discovery and development of novel 5-HT1A receptor agonists can be significantly accelerated and enhanced through the integration of computational and experimental methodologies. This synergistic approach allows for a more rational and efficient exploration of the vast chemical space to identify promising new drug candidates.
Computational methods play a crucial role in the initial stages of drug discovery. Techniques such as virtual screening allow for the rapid in silico screening of large libraries of compounds to identify those that are likely to bind to the 5-HT1A receptor. nih.gov This is often done using homology models of the receptor, which are 3D structures created based on the known structures of related proteins. nih.govMolecular docking simulations can then be used to predict the binding mode and affinity of the identified hits. These computational tools help to prioritize a smaller, more manageable number of compounds for experimental testing, saving significant time and resources.
Experimental validation is the essential next step to confirm the findings of the computational studies. The prioritized compounds are synthesized and then tested in a variety of in vitro and in vivo assays to determine their actual binding affinity, functional activity, and pharmacological effects. nih.govnih.gov This iterative process, where experimental data is used to refine and improve the computational models, is key to successful drug discovery.
The integration of these methodologies is not limited to the discovery of new ligands. Computational approaches can also be used to understand the molecular basis of drug action, such as the mechanisms of biased agonism, where a ligand preferentially activates certain signaling pathways over others. This knowledge can then be used to design new drugs with more specific and desirable pharmacological profiles.
For the future of 5-HT1A receptor drug discovery, a close collaboration between computational chemists and experimental pharmacologists will be paramount. This integrated approach will be essential for developing the next generation of highly selective and effective 5-HT1A receptor agonists.
Q & A
Q. What experimental methodologies are used to determine the receptor selectivity of Repinotan hydrochloride as a 5-HT1A agonist?
Repinotan's selectivity for 5-HT1A receptors is established via competitive radioligand binding assays. For example, studies using tritiated 8-OH-DPAT (a 5-HT1A ligand) in rat and human cortical membranes measure displacement curves to calculate binding affinity (Ki values). Cross-reactivity with other receptors (e.g., dopamine D2) is tested under identical conditions to confirm specificity .
Q. How is the neuroprotective efficacy of this compound validated in preclinical models?
In vivo neuroprotection is assessed using rodent models of cerebral ischemia. Repinotan is administered intravenously post-occlusion, with outcomes measured via histopathology (infarct volume reduction) and behavioral tests (e.g., modified Neurological Severity Scores). Dose-response relationships and time-to-treatment windows are critical parameters .
Q. What analytical techniques are employed to characterize this compound’s purity and stability?
High-performance liquid chromatography (HPLC) with UV detection (λ = 272–279 nm) is standard for quantifying Repinotan in bulk and formulations. Stability studies under varying pH conditions (e.g., pH ≤ 4 for acid stability) and thermal gravimetric analysis (TGA) ensure compliance with ICH guidelines for hygroscopicity and photostability .
Advanced Research Questions
Q. How can researchers address discrepancies in neuroprotective outcomes between preclinical and clinical trials of this compound?
Contradictions may arise from differences in species-specific pharmacokinetics, ischemic injury models (transient vs. permanent occlusion), or clinical trial design (e.g., inclusion of thrombolysis patients). Meta-analyses comparing preclinical dosing (mg/kg in rodents) to human equivalent doses (HED) adjusted via body surface area (BSA) scaling can clarify efficacy thresholds .
Q. What strategies optimize the stereochemical purity of this compound during synthesis?
The key challenge lies in separating diastereomers after condensation of chroman-2-carboxylic acid with (S)-phenethylamine. Fractional crystallization from ethanol achieves >98% diastereomeric purity. Epimerization of the undesired isomer under basic conditions (e.g., NaHCO3) further enhances yield .
Q. How should pharmacokinetic/pharmacodynamic (PK/PD) modeling be designed for Repinotan in acute stroke trials?
Population PK/PD models integrate plasma concentration-time profiles (Cmax, AUC) with dynamic biomarkers (e.g., serotonin levels in CSF). Covariates like blood-brain barrier permeability (logP = 1.2) and protein binding (>90%) are included to predict CNS exposure. Bayesian adaptive trials allow dose adjustments based on real-time PK data .
Q. What in vitro assays best predict in vivo efficacy for Repinotan’s 5-HT1A-mediated effects?
Functional assays measuring cAMP inhibition (via FRET-based sensors) in HEK293 cells expressing human 5-HT1A receptors provide EC50 values. Correlations with in vivo electrophysiology (e.g., dorsal raphe neuron firing rates) validate translational relevance. Discordant results may arise from receptor reserve differences across models .
Methodological Considerations
- Data Analysis : Use two-way ANOVA with post-hoc Tukey tests for multi-group comparisons in neuroprotection studies. For synthesis optimization, design of experiments (DoE) identifies critical factors (e.g., solvent polarity, temperature) affecting yield .
- Ethical Compliance : Adhere to NIH guidelines for preclinical reporting, including ARRIVE criteria for animal studies (e.g., randomization, blinding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
